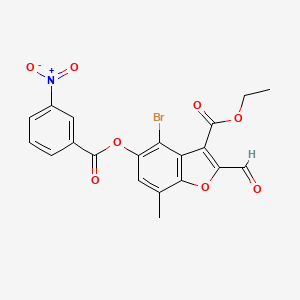

Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate

Description

Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by a nitro-substituted benzoyloxy group at position 5, a formyl group at position 2, and an ethyl ester at position 2. Its molecular formula is C₂₁H₁₆BrNO₈ (exact mass: 505.22 g/mol), distinguishing it from analogs with methyl or acetyl substituents .

Properties

IUPAC Name |

ethyl 4-bromo-2-formyl-7-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrNO8/c1-3-28-20(25)15-14(9-23)29-18-10(2)7-13(17(21)16(15)18)30-19(24)11-5-4-6-12(8-11)22(26)27/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIBSMIOVYGDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, including bromination, formylation, esterification, and nitration. One common synthetic route may start with the bromination of a benzofuran derivative, followed by formylation using a Vilsmeier-Haack reaction. The resulting intermediate can then undergo esterification with ethyl alcohol and subsequent nitration to introduce the nitrobenzoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Formation of an amine from the nitro group.

Substitution: Replacement of the bromine atom with various nucleophiles.

Scientific Research Applications

Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to engage in various molecular interactions, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 2, 5, and 6. A comparative analysis is summarized below:

Key Observations :

- Molecular Weight and Solubility : The nitro derivative has a higher molecular weight (505.22 vs. 445.27 g/mol for methyl analogs), which may reduce solubility in aqueous media .

- Halogenation : Bromine at position 4 is conserved across analogs, but additional bromination (e.g., 3-bromobenzoyloxy in ) increases molecular weight and may amplify cytotoxicity .

Biological Activity

Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Its unique structure, characterized by various functional groups, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 4-bromo-2-formyl-7-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate. It has a molecular formula of C20H14BrNO8 and a molecular weight of approximately 476.23 g/mol. The presence of bromine, formyl, nitro, and ester groups contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 4-bromo-2-formyl-7-methyl-5-(3-nitrobenzoyl)oxy-benzofuran-3-carboxylate |

| Molecular Formula | C20H14BrNO8 |

| Molecular Weight | 476.23 g/mol |

| CAS Number | 324538-86-5 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The diverse functional groups allow for multiple modes of interaction:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting signaling pathways critical for cell survival and proliferation.

- Antioxidant Activity : The presence of the nitro group may enhance its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

Biological Activity and Research Findings

Recent studies have highlighted several key areas where this compound exhibits biological activity:

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing new antibiotics.

Cytotoxicity Assessment

Cytotoxicity assays have revealed that while the compound exhibits potent biological effects, it maintains relatively low cytotoxicity towards normal cells, making it an attractive candidate for further drug development.

Case Studies

- Study on Anticancer Effects : A study evaluated the efficacy of the compound against human glioma cells, revealing a reduction in cell viability through apoptosis pathways. The findings suggest its potential as a therapeutic agent for glioma treatment.

- Antimicrobial Efficacy : In a comparative analysis with standard antibiotics, the compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.